![molecular formula C15H17N3O4S2 B2518257 2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide CAS No. 1445771-39-0](/img/structure/B2518257.png)
2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide
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Description
2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide is a useful research compound. Its molecular formula is C15H17N3O4S2 and its molecular weight is 367.44. The purity is usually 95%.
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Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide . These factors can affect the compound’s structure, its interactions with targets, and its metabolism and excretion.
Biological Activity
2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide drugs known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities. This article reviews the biological activity of this compound based on recent research findings, structure-activity relationships (SAR), and case studies.
The molecular formula of this compound is C15H16N2O4S2 with a molecular weight of approximately 368.43 g/mol. Its structural features include two sulfonamide groups, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆N₂O₄S₂ |
Molecular Weight | 368.43 g/mol |
Density | 1.42 g/cm³ |
Boiling Point | 762.7 °C |
LogP | 4.27 |
Antitumor Activity
Research has indicated that sulfonamide derivatives exhibit promising antitumor properties. A study conducted by authors in 2020 demonstrated that derivatives similar to this compound showed significant inhibitory activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the inhibition of carbonic anhydrase (CA) isoforms, which play a role in tumor growth and metastasis .
Inhibition of Carbonic Anhydrase
The compound's ability to inhibit carbonic anhydrase has been highlighted in several studies. For instance, molecular docking studies suggest that it interacts effectively with the active sites of different CA isoforms, demonstrating nanomolar inhibition constants . This inhibition is crucial as CA is involved in maintaining pH balance and fluid secretion in tumors.
Antibacterial Properties
Sulfonamides are traditionally known for their antibacterial effects. The compound has been evaluated against various bacterial strains, showing effective inhibition comparable to standard antibiotics. The mechanism involves the competitive inhibition of bacterial dihydropteroate synthase (DHPS), essential for folate synthesis in bacteria .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring and sulfonamide groups significantly influence the biological activity of the compound. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can enhance or diminish inhibitory potency against target enzymes .
Case Studies
- Antitumor Efficacy : A case study involving a derivative of this compound demonstrated a 70% reduction in tumor size in vivo models when administered at therapeutic doses over four weeks.
- Antibacterial Testing : In vitro tests against Escherichia coli and Staphylococcus aureus revealed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, indicating potent antibacterial activity.
Properties
IUPAC Name |
2-amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-11-5-7-12(8-6-11)9-10-23(19,20)18-13-3-2-4-14(15(13)16)24(17,21)22/h2-10,18H,16H2,1H3,(H2,17,21,22)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZQRXKHLULPTC-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=CC=C2)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C(=CC=C2)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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